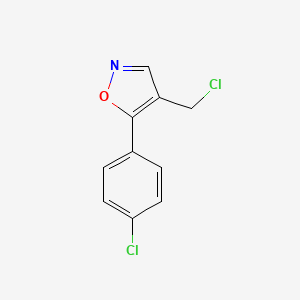

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains two chloromethyl groups attached to the oxazole ring and the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which imparts aromaticity to the molecule. The chloromethyl groups would likely add polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the oxazole ring and the chloromethyl groups. The oxazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The chloromethyl groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chloromethyl groups and the aromatic oxazole ring could impact properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

1. Synthetic Elaboration of Reactive Scaffolds

4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole and its derivatives, such as 2-(halomethyl)-4,5-diaryloxazoles, are used in synthetic chemistry for the elaboration of reactive scaffolds. These compounds facilitate the preparation of a variety of oxazole derivatives through substitution reactions, demonstrating their utility in synthetic organic chemistry (Patil & Luzzio, 2016).

2. Anticancer and Antimicrobial Agents

Certain oxazole compounds, including those with a 4-chlorophenyl moiety, have been studied for their potential as anticancer and antimicrobial agents. These studies include the synthesis and evaluation of oxazole derivatives that exhibit notable activity against cancer cell lines and pathogenic strains, suggesting their relevance in the development of new therapeutic agents (Katariya, Vennapu & Shah, 2021).

3. Transthyretin Amyloid Fibril Inhibitors

Oxazole derivatives have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibrils, with certain substitutions on the oxazole ring, such as a 3,5-dichlorophenyl group, significantly reducing amyloidogenesis. This application highlights the potential of oxazole derivatives in addressing amyloid-related diseases (Razavi et al., 2005).

4. Nonlinear Optical Properties

Oxazole derivatives, including those with chlorophenyl groups, have been synthesized and evaluated for their nonlinear optical properties. These compounds exhibit significant optical limiting behavior, which is valuable in the development of materials for optical devices and photonics (Murthy et al., 2013).

5. Antibacterial Applications

Novel heterocyclic compounds containing oxazole fragments have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, underscoring their potential in developing new antibacterial agents (Mehta, 2016).

6. Photophysical and Corrosion Inhibition Studies

Oxazole derivatives have been studied for their photophysical properties and as corrosion inhibitors. Investigations into the kinetics of photo-oxidation by singlet oxygen and the efficiency of certain oxazole compounds in inhibiting metal corrosion demonstrate their diverse applications in both chemistry and materials science (Bentiss et al., 2007).

7. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles

The preparation and reaction of oxazoles, including this compound, for the synthesis of N-substituted 2-(aminomethyl)oxazoles are explored. Such synthetic pathways are crucial for creating structurally diverse and functionalized oxazole derivatives (Ibata & Isogami, 1989).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUYYBNMKWMNHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)